4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-7-fluoroquinazoline
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Overview
Description
4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-7-fluoroquinazoline is a complex organic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-7-fluoroquinazoline typically involves multiple steps:
Formation of the Pyrimidine Intermediate: The starting material, 6-ethyl-5-fluoropyrimidin-4(1H)-one, is reacted with phosphorus oxychloride and triethylamine in dichloromethane to form 4-chloro-6-ethyl-5-fluoropyrimidine.
Piperidine Derivative Formation: The intermediate is then reacted with piperidine derivatives under controlled conditions to form the piperidin-1-yl moiety.
Final Coupling: The final step involves coupling the piperidine derivative with a quinazoline derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can occur at the quinazoline core.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-7-fluoroquinazoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-7-fluoroquinazoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-5-fluoro-6-hydroxypyrimidine: A pyrimidine derivative used in the preparation of bio-active compounds.
6-Ethyl-5-fluoropyrimidin-4-ol: Another pyrimidine derivative with similar structural features.
Uniqueness
What sets 4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-7-fluoroquinazoline apart is its combination of a quinazoline core with a piperidine moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H21F2N5O |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)oxymethyl]piperidin-1-yl]-7-fluoroquinazoline |
InChI |
InChI=1S/C20H21F2N5O/c1-2-16-18(22)20(26-12-23-16)28-10-13-5-7-27(8-6-13)19-15-4-3-14(21)9-17(15)24-11-25-19/h3-4,9,11-13H,2,5-8,10H2,1H3 |
InChI Key |
HFHJXNPBQWGTJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)OCC2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F)F |
Origin of Product |
United States |
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